molecular formula C21H23N3O2 B3015270 2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 1209583-23-2

2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B3015270
CAS No.: 1209583-23-2
M. Wt: 349.434
InChI Key: UKOZANIWHXOKJR-UHFFFAOYSA-N
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Description

2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H23N3O2 and its molecular weight is 349.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide belongs to the imidazo[1,2-a]pyridine family, which has been extensively studied for various chemical reactions and synthetic applications. Research into imidazo[1,2-a]pyridines has demonstrated their versatility in chemical synthesis, including functionalization reactions and catalysis. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine highlighted the potential for constructing complex molecules, showcasing the reactivity of related compounds (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Additionally, the "water-mediated" synthesis of methylimidazo[1,2-a]pyridines without deliberate catalyst addition reflects the interest in developing more sustainable and efficient methods for producing these heterocycles (Darapaneni Chandra Mohan, Sadu Nageswara Rao, & S. Adimurthy, 2013).

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridines have been explored for their pharmacological potential, including as potassium-competitive acid blockers (P-CABs) with promising physicochemical and pharmacological properties (A. Palmer et al., 2007). Their ability to inhibit human rhinovirus, through specific structural modifications, underscores their significance in the development of antiviral therapies (C. Hamdouchi et al., 1999).

Synthetic Methodologies

Innovative synthetic methodologies for imidazo[1,2-a]pyridines, including one-pot syntheses and microwave-assisted techniques, have been developed to enhance the efficiency and versatility of synthesizing these compounds. These methods enable the introduction of various substituents, broadening the scope of chemical diversity and potential applications in drug discovery and material science (J. Crawforth & Melissa Paoletti, 2009; M. El‐Borai et al., 2013).

Biochemical and Biological Research

The structural modification of imidazo[1,2-a]pyridines to reduce metabolism mediated by aldehyde oxidase highlights the importance of these compounds in biochemical and pharmacological research. This focus on modifying biochemical properties to enhance drug efficacy and reduce adverse metabolic reactions illustrates the comprehensive approach taken in medicinal chemistry research (A. Linton et al., 2011).

Properties

IUPAC Name

2-methyl-N-[(4-phenyloxan-4-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-16-19(24-12-6-5-9-18(24)23-16)20(25)22-15-21(10-13-26-14-11-21)17-7-3-2-4-8-17/h2-9,12H,10-11,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOZANIWHXOKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.